4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile is a chemical compound that features a thiophene ring, a dioxolane ring, and a butanenitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile typically involves the formation of the dioxolane ring followed by the introduction of the thiophene and butanenitrile groups. Common synthetic methods include:
Paal-Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitrile groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst for reduction reactions.
Substitution Reagents: Halogens (e.g., bromine, chlorine) or nitrating agents for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The dioxolane ring may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simple heterocyclic compound with a sulfur atom in a five-membered ring.
Furan: Similar to thiophene but with an oxygen atom instead of sulfur.
Pyrrole: Contains a nitrogen atom in the five-membered ring.
Uniqueness
4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile is unique due to the combination of the thiophene and dioxolane rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Properties
CAS No. |
88098-26-4 |
---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
4-(2-thiophen-2-yl-1,3-dioxolan-2-yl)butanenitrile |
InChI |
InChI=1S/C11H13NO2S/c12-6-2-1-5-11(13-7-8-14-11)10-4-3-9-15-10/h3-4,9H,1-2,5,7-8H2 |
InChI Key |
QWHVZHSQURCSDG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCCC#N)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.